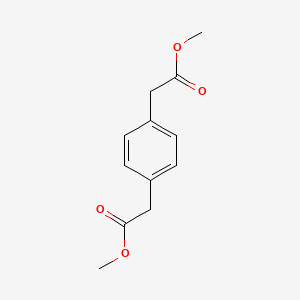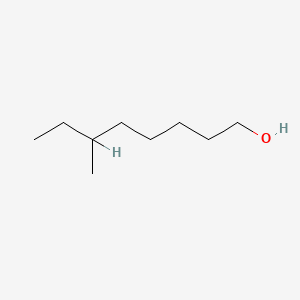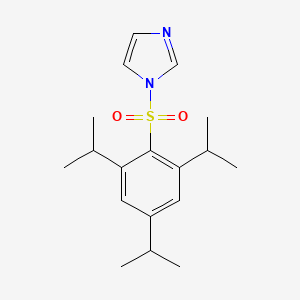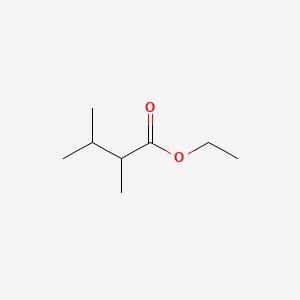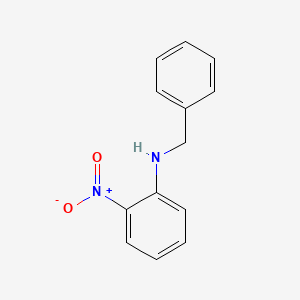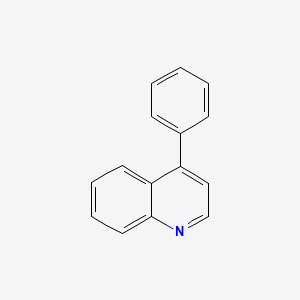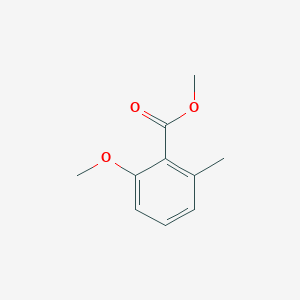
Methyl 2-methoxy-6-methylbenzoate
Overview
Description
Methyl 2-methoxy-6-methylbenzoate is a chemical compound with the molecular formula C10H12O3 . It has been used in the synthesis of (+/−)-vibralactone .
Synthesis Analysis
The synthesis of Methyl 2-methoxy-6-methylbenzoate involves the reaction of benzoic acid with CH3I and K2CO3 in DMF at 70°C for 17-18 hours . The reaction mixture is then quenched by the addition of H2O .Molecular Structure Analysis
The molecular structure of Methyl 2-methoxy-6-methylbenzoate is represented by the InChI code1S/C10H12O3/c1-7-5-4-6-8 (12-2)9 (7)10 (11)13-3/h4-6H,1-3H3 . The molecular weight of the compound is 180.2 . Chemical Reactions Analysis
Methyl 2-methoxy-6-methylbenzoate has been used in the synthesis of (+/−)-vibralactone . The FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated .Physical And Chemical Properties Analysis
Methyl 2-methoxy-6-methylbenzoate is a liquid at room temperature . It has a molecular weight of 180.2 .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of 6-alkylsalicylates and Dihydroxybenzoates : Methyl 2-methoxy-6-methylbenzoate is used in the synthesis of various chemical compounds. For instance, Kanakam et al. (1989) described its use in the one-pot synthesis of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates, important for the synthesis of dihydroisocoumarins like mellein (Kanakam, Mani, Ramanathan, & Rao, 1989).
- Preparation of Antimicrobial and Antitubercular Compounds : V. B. Tatipamula and G. Vedula (2019) explored the antimicrobial and antitubercular activities of compounds derived from methyl 2,6-dihydroxy-4-methylbenzoate, indicating its potential in developing new medicinal compounds (Tatipamula & Vedula, 2019).
Role in Antifungal and Antimicrobial Activities
- Antifungal Properties : Woodward et al. (1993) identified methyl 2-methoxy-6-methylbenzoate (as sparassol) in the fungus Sparassis crispa, which exhibited antifungal activity against Cladosporium cucumerinum (Woodward, Sultan, Barrett, & Pearce, 1993).
Photostabilization and Material Protection
- Stabilizing Photoprotected Materials : Soltermann et al. (1995) studied the role of compounds like methyl 2-methoxybenzoate in generating and quenching singlet molecular oxygen, essential for protecting materials from photodegradation (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Environmental and Ecological Implications
- Detection of Fungal Infection in Trees : The presence of methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate) in decayed wood is indicative of S. crispa infection, as reported by Woodward et al. (1993) (Woodward et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 2-methoxy-6-methylbenzoate are currently unknown
Mode of Action
Based on its chemical structure, it may undergo various organic reactions such as nucleophilic substitution or oxidation . The presence of the methoxy and methyl groups may influence its reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical processes, including methylation and other organic reactions .
properties
IUPAC Name |
methyl 2-methoxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZOXFSVZHAWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343626 | |
| Record name | Methyl 2-methoxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-methylbenzoate | |
CAS RN |
79383-44-1 | |
| Record name | Benzoic acid, 2-methoxy-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79383-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-methoxy-6-methylbenzoate in the context of Tetramorium immigrans?
A1: Methyl 2-methoxy-6-methylbenzoate has been identified as the trail pheromone of the pavement ant, Tetramorium immigrans []. This compound, secreted by the Dufour's gland of the ant, plays a crucial role in their communication system. It enables ants to lay trails, guiding nestmates to food sources and maintaining foraging efficiency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







